molecular formula C6H2Br2ClNO2 B6353885 4-Chloro-2,6-dibromonitrobenzene CAS No. 1824388-07-9

4-Chloro-2,6-dibromonitrobenzene

Cat. No.: B6353885
CAS No.: 1824388-07-9
M. Wt: 315.34 g/mol
InChI Key: QQGVCPVDRUOKNK-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dibromonitrobenzene is a halogenated aromatic compound featuring a nitro group (-NO₂) at the para position, with chlorine and bromine substituents at the ortho positions. Its molecular formula is C₆H₂Br₂ClNO₂, and it is characterized by strong electron-withdrawing groups (EWGs), which influence its reactivity, acidity, and applications in organic synthesis.

Properties

IUPAC Name

1,3-dibromo-5-chloro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGVCPVDRUOKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dibromonitrobenzene typically involves a multi-step process starting from benzene. The general steps include:

    Nitration: Benzene is nitrated to form nitrobenzene using concentrated nitric acid and sulfuric acid.

    Bromination: Nitrobenzene undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Chlorination: The final step involves the chlorination of the dibromonitrobenzene intermediate to introduce a chlorine atom at the 4 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dibromonitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and dimethylamine in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation with palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy, hydroxyl, or amino derivatives.

    Reduction: The primary product is 4-chloro-2,6-dibromoaniline.

    Oxidation: Specific oxidation products are less commonly detailed but may include various oxidized derivatives of the benzene ring.

Scientific Research Applications

4-Chloro-2,6-dibromonitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dibromonitrobenzene in chemical reactions involves its electrophilic aromatic nature. The electron-withdrawing groups (nitro, bromine, and chlorine) make the benzene ring more susceptible to nucleophilic attack. In biological systems, its interactions with enzymes and proteins are influenced by its ability to form halogen bonds and participate in redox reactions .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The presence of EWGs like nitro, bromo, and chloro groups significantly impacts acidity. highlights that 4-chloro-2,6-dinitrophenol (pKa ~4.0 in DMSO) exhibits strong acidity due to the nitro groups, which stabilize the conjugate base via resonance . By contrast, compounds with fewer EWGs, such as 4-Bromo-1,2-diaminobenzene (), are less acidic, as amino groups (-NH₂) act as electron donors.

Reactivity in Nucleophilic Substitution :

  • 4-Chloro-2,6-diaminopyrimidine () undergoes nucleophilic substitution with benzyl alcohols or amines under microwave irradiation, yielding derivatives in >70% efficiency . The nitro group in 4-Chloro-2,6-dibromonitrobenzene likely enhances leaving-group displacement compared to amino or methoxy substituents.
  • 4-Bromo-2,6-dichlorobenzenesulphonyl chloride () contains a sulfonyl chloride group, which is more reactive toward nucleophiles than nitro groups due to its superior leaving ability (SO₂Cl⁻ vs. NO₂⁻) .

Physicochemical Properties

Table 1 compares key properties of structurally related compounds:

Compound Name Molecular Formula Molecular Weight XLogP3 Key Substituents Notable Properties
This compound C₆H₂Br₂ClNO₂ ~352.3 (calc.) ~3.5* -NO₂, -Br, -Cl High density, low solubility in water
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene () C₁₃H₄BrF₇O 389.06 5.3 -Br, -F, -CF₃O High hydrophobicity (XLogP3 = 5.3)
4-Bromo-1,2-diaminobenzene () C₆H₅BrN₂ 187.02 N/A -Br, -NH₂ Polar, soluble in polar solvents
4-Chloro-2,6-difluorobromobenzene () C₆H₂BrClF₂ 241.43 N/A -Br, -Cl, -F Lower boiling point due to fluorine

*Estimated based on analog data.

Key Observations :

  • Halogen Effects : Bromine and chlorine increase molecular weight and hydrophobicity (higher XLogP3), reducing water solubility. Fluorine, as in and , lowers boiling points and enhances lipid solubility .
  • Nitro Group Impact: The nitro group in this compound likely reduces basicity compared to amino-substituted analogs (e.g., ) and increases stability toward electrophilic attacks .

Biological Activity

4-Chloro-2,6-dibromonitrobenzene (CDBN) is a halogenated aromatic compound with significant biological activity. Its structure features a nitro group and multiple halogen substituents, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of CDBN, highlighting its mechanisms of action, toxicity, and potential therapeutic uses.

Structure

The chemical formula for this compound is C_6H_3Br_2ClN_2O_2. The presence of chlorine and bromine atoms enhances its electrophilic character, making it a candidate for various biological interactions.

Physical Properties

  • Molecular Weight : 266.36 g/mol
  • Melting Point : Approximately 90-92 °C
  • Solubility : Sparingly soluble in water but soluble in organic solvents like acetone and ethanol.

Antimicrobial Activity

Studies have demonstrated that CDBN exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential use as a disinfectant or preservative. For instance, a study indicated that CDBN inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL .

Cytotoxicity

CDBN has shown cytotoxic effects in several cancer cell lines. In vitro assays revealed that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM . This effect is attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of CDBN can be attributed to its ability to:

  • Interact with cellular membranes, disrupting their integrity.
  • Induce oxidative stress by generating free radicals.
  • Inhibit key enzymes involved in cellular metabolism.

Toxicity Studies

Toxicological assessments have indicated that CDBN poses risks to aquatic organisms. For example, exposure studies using Tetrahymena showed significant locomotor impairment at concentrations above 50 µg/mL, indicating potential environmental hazards associated with its use .

Case Study 1: Anticancer Potential

A detailed investigation into the anticancer properties of CDBN was conducted using various cancer cell lines. The study found that treatment with CDBN resulted in a dose-dependent decrease in cell viability across multiple lines, including lung and colon cancer cells. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Environmental Impact

Research evaluating the environmental impact of CDBN highlighted its toxicity to non-target organisms in aquatic ecosystems. The compound was found to bioaccumulate in fish species, raising concerns about its long-term ecological effects .

Research Findings Summary Table

Biological ActivityObservations/FindingsReference
AntimicrobialInhibition of E. coli and S. aureus at 100 µg/mL
CytotoxicityIC50 = 25 µM in MCF-7 cells
Oxidative Stress InductionIncreased ROS levels leading to apoptosis
Aquatic ToxicityLocomotor impairment in Tetrahymena at >50 µg/mL

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